2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
2-Chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a phenyl group and a triazole ring attached to the ethyl chain. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Benzamide: The final step involves the coupling of the triazole-phenyl intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the benzamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The benzamide moiety can engage in coupling reactions with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include methoxy or tert-butoxy derivatives.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique electronic properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of molecular probes for imaging and diagnostic purposes.
Industry:
Agriculture: Potential use in the development of agrochemicals.
Electronics: Application in the fabrication of organic electronic devices.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The chloro and fluoro substituents can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
2-Chloro-4-fluoro-N-(2-phenylethyl)benzamide: Lacks the triazole ring, resulting in different electronic properties.
4-Fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: Lacks the chloro substituent, affecting its reactivity and biological activity.
Uniqueness: The presence of both chloro and fluoro substituents, along with the triazole ring, imparts unique electronic and steric properties to 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, making it a versatile compound in various scientific applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-15-10-13(19)6-7-14(15)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCUNLVBQGKLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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